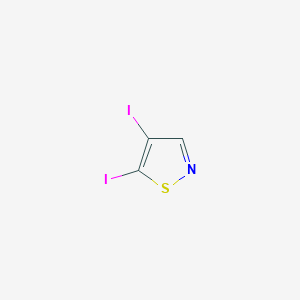

4,5-Diiodoisothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HI2NS/c4-2-1-6-7-3(2)5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGHAEUPOZIOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HI2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314696 | |

| Record name | 4,5-Diiodoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221715-57-6 | |

| Record name | 4,5-Diiodoisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221715-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diiodoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for 4,5-diiodoisothiazole (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-diiodoisothiazole

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-diiodoisothiazole, a key intermediate in synthetic organic chemistry. As a Senior Application Scientist, this document is structured to provide not just raw data, but a deeper understanding of the experimental methodologies, data interpretation, and the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this compound's spectroscopic properties. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed protocols, data analysis, and expert insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4,5-diiodoisothiazole

4,5-diiodoisothiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its isothiazole core is a prevalent scaffold in a variety of biologically active molecules. The presence of two iodine atoms makes it a versatile building block for cross-coupling reactions, allowing for the introduction of diverse functional groups. Accurate and unambiguous characterization of this molecule is paramount for its successful application in complex synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and purity. This guide will provide the essential spectroscopic data and the rationale behind the experimental choices for its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4,5-diiodoisothiazole, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectroscopy

Given the structure of 4,5-diiodoisothiazole, which lacks any hydrogen atoms directly attached to the isothiazole ring, a standard ¹H NMR spectrum is expected to show no signals corresponding to the core structure. The only observable signals would arise from the solvent or any proton-containing impurities. This "blank" spectrum is, in itself, a key piece of evidence for the successful synthesis of the target compound, assuming the absence of starting materials or protonated side products.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum is highly informative, providing direct evidence for the carbon framework of the isothiazole ring.

Table 1: ¹³C NMR Spectroscopic Data for 4,5-diiodoisothiazole

| Carbon Atom | Chemical Shift (δ) in ppm |

| C3 | 152.0 |

| C4 | 95.0 |

| C5 | 92.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Expert Interpretation:

-

C3 (δ ≈ 152.0 ppm): This downfield chemical shift is characteristic of an sp²-hybridized carbon atom double-bonded to a nitrogen atom within a heteroaromatic ring. The electronegativity of the adjacent nitrogen and sulfur atoms contributes to its deshielding.

-

C4 (δ ≈ 95.0 ppm) and C5 (δ ≈ 92.0 ppm): These upfield shifts for sp² carbons are a direct consequence of the "heavy atom effect" of the directly attached iodine atoms. The large electron clouds of the iodine atoms induce significant shielding of the carbon nuclei, shifting their resonance signals to a higher field (lower ppm value) than would be expected for a typical aromatic or olefinic carbon. The slight difference between C4 and C5 is due to the different electronic environments created by the adjacent sulfur and nitrogen atoms, respectively.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4,5-diiodoisothiazole.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrumentation and Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the sample temperature, typically 25 °C.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quaternary carbons, which have longer relaxation times, to ensure accurate integration (though integration is less critical for ¹³C than for ¹H).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A range of 0-200 ppm is generally sufficient for most organic molecules.

-

Workflow for NMR Data Acquisition and Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

IR Spectroscopic Data and Interpretation

Table 2: Key IR Absorption Bands for 4,5-diiodoisothiazole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~1500-1600 | C=N stretching | Medium |

| ~1300-1450 | C=C stretching (ring) | Medium |

| ~800-900 | C-S stretching | Medium |

| ~600-700 | C-I stretching | Strong |

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, thin film).

Expert Interpretation:

-

C=N and C=C Stretching (1500-1600 cm⁻¹ and 1300-1450 cm⁻¹): These absorptions are characteristic of the isothiazole ring system, confirming the presence of the heteroaromatic core.

-

C-S Stretching (~800-900 cm⁻¹): This band is indicative of the carbon-sulfur bond within the heterocyclic ring.

-

C-I Stretching (~600-700 cm⁻¹): The strong absorption in this lower frequency region is a key diagnostic peak for the presence of the carbon-iodine bonds. The relatively low vibrational frequency is due to the high mass of the iodine atom.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of solid 4,5-diiodoisothiazole onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Workflow for ATR-IR Spectroscopy:

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4,5-diiodoisothiazole, it provides definitive confirmation of its identity.

Mass Spectrometric Data and Interpretation

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 4,5-diiodoisothiazole

| Ion | Calculated m/z | Observed m/z |

| [M]⁺˙ (C₃HNS_I₂) | 338.7946 | ~338.7945 |

| [M-I]⁺ (C₃HNS_I) | 211.8973 | ~211.8972 |

| [M-I₂]⁺˙ (C₃HNS) | 84.9908 | ~84.9907 |

Note: The observed m/z values can have minor variations depending on the instrument calibration.

Expert Interpretation:

-

Molecular Ion ([M]⁺˙): The most critical piece of information is the molecular ion peak. The observed mass-to-charge ratio (m/z) should closely match the calculated exact mass for the molecular formula C₃HNS_I₂. The presence of two iodine atoms will result in a characteristic isotopic pattern, though the M+1 and M+2 peaks will be of very low intensity due to the monoisotopic nature of iodine (¹²⁷I).

-

Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. The loss of one iodine atom to give the [M-I]⁺ fragment is a common fragmentation pathway. Subsequent loss of the second iodine atom to yield the [M-I₂]⁺˙ fragment corresponding to the isothiazole radical cation is also expected.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that is well-suited for relatively stable, small organic molecules like 4,5-diiodoisothiazole, as it often produces a clear molecular ion and informative fragments.

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

-

Workflow for EI-MS Analysis:

Caption: Workflow for EI-MS data acquisition and analysis.

Conclusion

The spectroscopic characterization of 4,5-diiodoisothiazole through NMR, IR, and Mass Spectrometry provides a robust and multi-faceted confirmation of its structure and purity. Each technique offers a unique and complementary piece of the structural puzzle. The ¹³C NMR confirms the carbon backbone and the electronic effects of the iodine substituents. The IR spectrum identifies the key functional groups and bond vibrations characteristic of the isothiazole ring and the carbon-iodine bonds. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and elemental composition, with the fragmentation pattern offering further structural insights. The detailed protocols and expert interpretations provided in this guide are designed to ensure that researchers can confidently and accurately characterize this important synthetic building block.

References

-

PubChem. (n.d.). 4,5-diiodoisothiazole. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to the Discovery and Synthesis of Novel Diiodoisothiazole Derivatives

This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel diiodoisothiazole derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a rationale-driven narrative, grounding experimental design in the fundamental principles of heterocyclic chemistry and the practical considerations of modern synthetic challenges.

Introduction: The Isothiazole Scaffold - A Privileged Heterocycle

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds, including antiviral, anti-inflammatory, and immunotropic agents.[1] The introduction of halogen atoms onto the isothiazole core profoundly influences its physicochemical properties, modulating lipophilicity, metabolic stability, and target-binding affinity. While chloro- and bromo-substituted isothiazoles have been extensively studied, their diiodo-counterparts remain a relatively underexplored chemical space, offering significant opportunities for the discovery of novel compounds with unique biological activities.

This guide will focus on the synthesis of 4,5-diiodoisothiazole derivatives, a substitution pattern that significantly alters the electron density and steric profile of the heterocyclic ring. We will delve into the strategic considerations for their synthesis, provide a detailed experimental protocol, discuss their characterization by modern spectroscopic methods, and explore their potential applications, particularly in the realms of antifungal and antifouling agents.

Synthetic Strategies for Diiodoisothiazole Derivatives

The synthesis of diiodoisothiazoles presents a unique set of challenges. The isothiazole ring is susceptible to both electrophilic substitution and ring-opening reactions, necessitating careful selection of reagents and reaction conditions. Direct iodination of the isothiazole core is the most straightforward approach, though controlling the regioselectivity and preventing over-iodination requires a nuanced understanding of the electronic nature of the starting material.

Conceptual Workflow for the Synthesis of a Model Diiodoisothiazole Derivative

The following diagram illustrates a conceptual workflow for the synthesis of a generic 4,5-diiodoisothiazole derivative, starting from a readily available isothiazole precursor.

Caption: Conceptual workflow for the synthesis and development of diiodoisothiazole derivatives.

Electrophilic Iodination: A Field-Proven Approach

Direct electrophilic halogenation is a cornerstone of heterocyclic synthesis. For the introduction of iodine, reagents such as N-Iodosuccinimide (NIS) have proven to be particularly effective, offering a milder and more selective alternative to elemental iodine.[2] The reactivity of the isothiazole ring towards electrophilic substitution is influenced by the substituents present. Electron-donating groups, such as an amino group at the 3-position, can activate the ring towards substitution at the 4- and 5-positions.

Experimental Protocol: Synthesis of 3-Amino-4,5-diiodoisothiazole

This protocol describes a plausible method for the synthesis of 3-amino-4,5-diiodoisothiazole, a key intermediate for further derivatization. This procedure is based on established methods for the mono-iodination of isothiazoles and general principles of electrophilic aromatic substitution.[3]

Materials:

-

3-Aminoisothiazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-aminoisothiazole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (2.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Catalyst Introduction: Slowly add trifluoroacetic acid (1.5 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-amino-4,5-diiodoisothiazole.

Self-Validation: The success of the synthesis is contingent on careful temperature control to prevent side reactions and the use of an inert atmosphere to avoid moisture, which can hydrolyze the reagents. The stoichiometry of NIS is critical; an excess is required for di-substitution, but a large excess can lead to the formation of undesired byproducts. The purification by column chromatography is essential to remove any mono-iodinated product and other impurities.

Characterization of Diiodoisothiazole Derivatives

The unambiguous characterization of the synthesized diiodoisothiazole derivatives is crucial. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

The ¹H NMR spectrum of 3-amino-4,5-diiodoisothiazole is expected to be relatively simple. The primary feature will be a broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak will be dependent on the concentration and the solvent used. Due to the absence of protons on the isothiazole ring at positions 4 and 5, no signals are expected in the aromatic region for the heterocyclic core.

Predicted ¹³C NMR (in CDCl₃):

The ¹³C NMR spectrum will provide direct evidence for the di-iodinated isothiazole core. We can anticipate three distinct signals:

-

C3 (Carbon bearing the amino group): This carbon is expected to resonate at a downfield chemical shift due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.

-

C4 and C5 (Iodinated carbons): These carbons will appear at a significantly upfield chemical shift compared to their non-halogenated counterparts due to the "heavy atom effect" of iodine. Their chemical shifts will likely be in a region distinct from typical aromatic carbons.

Data Comparison:

The following table provides a comparison of the expected ¹³C NMR chemical shifts for 3-amino-4,5-diiodoisothiazole with the reported data for 4,5-dichloroisothiazole-3-carboxylic acid.[5]

| Carbon Position | 4,5-Dichloroisothiazole-3-carboxylic acid (δ, ppm) | Predicted 3-Amino-4,5-diiodoisothiazole (δ, ppm) | Rationale for Prediction |

| C3 | ~150-160 | ~155-165 | Electron-donating amino group may slightly shield C3 compared to the electron-withdrawing carboxylic acid. |

| C4 | ~130-140 | ~90-110 | Significant upfield shift due to the heavy atom effect of iodine compared to chlorine. |

| C5 | ~130-140 | ~90-110 | Significant upfield shift due to the heavy atom effect of iodine compared to chlorine. |

Potential Applications of Diiodoisothiazole Derivatives

The unique electronic and steric properties conferred by the two iodine atoms suggest that diiodoisothiazole derivatives may possess potent biological activities.

Antifungal Activity

Halogenated isothiazoles are known to exhibit significant antifungal properties.[6][7] The mechanism of action is often attributed to their ability to inhibit essential fungal enzymes, such as those involved in cell wall biosynthesis or ergosterol production. The increased lipophilicity of diiodo derivatives may enhance their ability to penetrate fungal cell membranes, leading to improved efficacy.

Proposed Mechanism of Antifungal Action:

The following diagram illustrates a plausible mechanism by which diiodoisothiazole derivatives may exert their antifungal effects.

Caption: Proposed mechanism of antifungal action for diiodoisothiazole derivatives.

Marine Antifouling Agents

Biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, is a significant problem in marine industries. There is a pressing need for environmentally friendly antifouling agents to replace toxic tin-based compounds. Halogenated natural products have shown promise in this area. The biocidal properties of diiodoisothiazoles make them attractive candidates for incorporation into marine coatings to prevent biofouling. Their mechanism of action likely involves the disruption of cellular processes in fouling organisms.[3]

Conclusion and Future Directions

The synthesis of novel diiodoisothiazole derivatives represents a promising avenue for the discovery of new bioactive molecules. The synthetic strategies outlined in this guide, centered on the use of N-iodosuccinimide, provide a robust framework for accessing these compounds. The predicted spectroscopic characteristics offer a valuable tool for their structural verification.

Future research should focus on the exploration of a diverse range of substituted diiodoisothiazoles and the comprehensive evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their antifungal and antifouling potency. Furthermore, investigations into their mechanisms of action at the molecular level will provide valuable insights for the rational design of next-generation derivatives with enhanced efficacy and selectivity.

References

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

-

Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. PubMed. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC. Available at: [Link]

-

Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. Available at: [Link]

-

Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012. PMC. Available at: [Link]

-

A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

-

Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. Available at: [Link]

-

Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Available at: [Link]

-

Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. ACS Publications. Available at: [Link]

-

Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions. MDPI. Available at: [Link]

-

Synthesis, characterization and DFT studies of 4-amino-5-(indol-3-oyl)-2-phenylaminothiazole. ResearchGate. Available at: [Link]

-

Research Progress of Natural Products and Their Derivatives in Marine Antifouling. MDPI. Available at: [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]

-

Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]

-

Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. Available at: [Link]

-

Development of Anti-fouling Coating Using in Marine Environment. Atlantis Press. Available at: [Link]

-

Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed. Available at: [Link]

-

N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

-

Research Strategies to Develop Environmentally Friendly Marine Antifouling Coatings. NIH. Available at: [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared. ChemConnections. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 4,5-Diiodoisothiazole in Organic Electronics

This guide details the application of 4,5-diiodoisothiazole as a specialized electron-deficient building block for organic electronic materials.[1] It focuses on its utility in synthesizing small-molecule semiconductors and fused-ring systems for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).

Introduction & Strategic Rationale

4,5-diiodoisothiazole is a high-value heteroaromatic building block characterized by the electron-withdrawing nature of the isothiazole ring (S–N bond). Unlike its isomer thiazole, isothiazole possesses a unique dipole arrangement and lower-lying LUMO levels, making it an effective electron-accepting (A) unit in Donor-Acceptor (D-A) architectures.

The 4,5-diiodo functionalization is critical because:

-

Regioselectivity: It targets the "backbone" carbons (C4 and C5), leaving the C3 position available for orthogonal functionalization or serving as a capping site.

-

Steric Tuning: Substituents at the 4,5-positions induce a twisted molecular conformation due to steric hindrance with adjacent rings, which is advantageous for disrupting excessive aggregation in solution-processed small molecules.

-

Annulation Precursor: It serves as a scaffold for synthesizing fused ring systems (e.g., thieno[3,4-c]isothiazole) via cyclization reactions across the 4,5-bond.

Key Material Properties

| Property | Value/Description | Relevance to Electronics |

| Molecular Formula | C₃HI₂NS | Core scaffold |

| Electronic Character | Electron-Deficient (Acceptor) | Lowers LUMO, facilitates electron transport (n-type). |

| Reactivity | C–I bonds (High susceptibility) | Ideal for Pd-catalyzed Cross-Coupling (Stille, Suzuki). |

| Geometry | Planar (monomer), Twisted (polymer) | Controls π-π stacking and solubility. |

Synthetic Utility & Mechanism

The primary utility of 4,5-diiodoisothiazole lies in Palladium-catalyzed cross-coupling reactions. The C–I bond is weaker and more reactive than C–Br, allowing for milder reaction conditions and higher yields, which is crucial when preserving sensitive conjugated systems.

Core Workflow: Synthesis of D-A-D Small Molecules

The most direct application is the synthesis of 4,5-bis(heteroaryl)isothiazoles . In this architecture, the isothiazole acts as the central acceptor (A) flanked by two donor (D) units (e.g., thiophene, furan).

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C–I bond.

-

Transmetallation: The organotin (Stille) or organoboron (Suzuki) reagent transfers the donor group to the Pd center.

-

Reductive Elimination: The C–C bond is formed, regenerating the catalyst.

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis of a 4,5-bis(thienyl)isothiazole derivative via Stille Coupling.

Caption: Figure 1. Palladium-catalyzed Stille coupling pathway for synthesizing D-A-D small molecules using 4,5-diiodoisothiazole.

Detailed Experimental Protocol

Protocol Title: Synthesis of 4,5-Bis(2-thienyl)isothiazole via Stille Cross-Coupling Objective: To couple electron-rich thiophene donors to the electron-deficient isothiazole core.

Reagents & Equipment[2]

-

Precursor: 4,5-Diiodoisothiazole (1.0 eq, 1 mmol, 336 mg)

-

Coupling Partner: 2-(Tributylstannyl)thiophene (2.5 eq, 2.5 mmol)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

-

Solvent: Anhydrous Toluene (10 mL)

-

Vessel: Schlenk flask or microwave vial, argon-purged.

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Flame-dry a 50 mL Schlenk flask under vacuum and purge with Argon (3 cycles).

-

Expert Note: Oxygen scavenges the Pd(0) catalyst, leading to homocoupling of the stannane. Rigorous deoxygenation is non-negotiable.

-

-

Reagent Loading:

-

Add 4,5-diiodoisothiazole (336 mg) and Pd(PPh₃)₄ (58 mg) to the flask against a positive stream of Argon.

-

Add anhydrous toluene (10 mL) via syringe.

-

Add 2-(Tributylstannyl)thiophene (0.93 g/mL, ~0.8 mL) dropwise.

-

-

Reaction:

-

Heat the mixture to 110°C (reflux) for 24 hours .

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 9:1). The starting diiodide (high Rf) should disappear; the mono-substituted intermediate may appear transiently.

-

-

Work-up:

-

Cool to room temperature.

-

Add 5 mL of saturated KF (potassium fluoride) solution and stir for 30 mins.

-

Why? KF precipitates the toxic tributyltin byproduct as insoluble Bu₃SnF, simplifying purification.

-

Filter through a Celite pad to remove Pd black and tin salts. Wash with dichloromethane.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify via Silica Gel Column Chromatography using Hexane/DCM gradient.

-

Recrystallize the product from Ethanol/Hexane to achieve electronic-grade purity (>99.5%).

-

Troubleshooting & Optimization

-

Low Yield? Switch to Pd₂(dba)₃ / P(o-tol)₃ catalyst system if steric hindrance at the 4,5-position is significant.

-

Black Precipitate Early? Catalyst decomposition due to oxygen. Re-purify solvents and increase Argon flow.

-

Incomplete Mono-coupling? Increase temperature to 120°C (using o-xylene) or extend time. The second coupling at C4 is slower than C5 due to steric crowding.

Application in Devices

Organic Photovoltaics (OPV)

In OPVs, 4,5-functionalized isothiazoles serve as non-fullerene acceptors or wide-bandgap donors.

-

Energy Level Tuning: The isothiazole core lowers the HOMO level, increasing the Open Circuit Voltage (

) of the device. -

Morphology: The "kinked" linkage at 4,5 prevents excessive crystallization, promoting the formation of the interpenetrating bulk heterojunction required for efficient charge separation.

Organic Field-Effect Transistors (OFET)

-

Charge Transport: The electron deficiency facilitates electron injection. However, 4,5-derivatives often show ambipolar transport (both holes and electrons) depending on the flanking groups.

-

Design Logic: To maximize mobility, use planar flanking groups (like fused thiophenes) to counteract the twist induced by the 4,5-linkage.

Visualization: Energy Level Alignment

Caption: Figure 2. Energy level diagram showing the role of the isothiazole acceptor in creating an energetic offset for exciton dissociation.

Safety & Handling

-

Toxicity: Halogenated heterocycles are potential irritants. Organotin reagents (Stille) are highly toxic neurotoxins; handle only in a fume hood with double gloving.

-

Light Sensitivity: Iodinated compounds can liberate iodine upon light exposure. Store 4,5-diiodoisothiazole in amber vials under Argon at 4°C.

References

-

Isothiazole Synthesis & Properties: Synthesis of Isothiazoles. Organic Chemistry Portal. Available at: [Link]

-

Stille Coupling Mechanism: The Stille Reaction. Wikipedia/Organic Chemistry Portal. Available at: [Link]

-

Thiazole/Isothiazole in Electronics: Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors. Royal Society of Chemistry. Available at: [Link]

-

General Protocol for Halothiophene Coupling: Pd-catalyzed Stille coupling of 5-iodotriazole (Analogous Protocol). ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4,5-Diiodoisothiazole for Medicinal Chemistry

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, integral to a range of biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs for treating conditions from cancer to neurological disorders.[2] The 4,5-diiodoisothiazole scaffold, in particular, represents a versatile and highly valuable starting material for the synthesis of novel drug candidates. The two iodine substituents serve as reactive handles for the introduction of diverse molecular fragments through modern cross-coupling and metal-halogen exchange reactions. This guide provides an in-depth exploration of the derivatization strategies for 4,5-diiodoisothiazole, complete with detailed protocols and the scientific rationale behind the experimental choices, to empower researchers in drug discovery and development.

Chemical Properties and Reactivity of 4,5-Diiodoisothiazole

The reactivity of 4,5-diiodoisothiazole is governed by the electronic nature of the isothiazole ring and the inherent properties of the carbon-iodine bonds. The isothiazole ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The carbon-iodine bonds at the 4- and 5-positions are susceptible to oxidative addition with transition metal catalysts, such as palladium, making them ideal sites for cross-coupling reactions.[3] Furthermore, the lability of the C-I bond allows for metal-halogen exchange reactions, providing an alternative route to functionalization.

The differential electronic environment of the C4 and C5 positions can, in principle, allow for selective mono-functionalization under carefully controlled conditions, followed by a second, different functionalization at the remaining iodo-position. This potential for sequential and selective derivatization makes 4,5-diiodoisothiazole a powerful platform for generating libraries of structurally diverse compounds for biological screening.

Key Derivatization Strategies

The primary methods for the derivatization of 4,5-diiodoisothiazole fall into two main categories: palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For 4,5-diiodoisothiazole, the most relevant of these are the Suzuki-Miyaura, Sonogashira, and Stille couplings.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands is used. The ligands stabilize the palladium center and influence its reactivity.[3]

-

Base: A base is crucial for the transmetalation step of the catalytic cycle.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can affect the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[5]

Diagram: Suzuki-Miyaura Coupling Workflow.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8]

Causality of Experimental Choices:

-

Catalysts: A palladium(0) catalyst facilitates the oxidative addition to the C-I bond, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[7]

-

Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions.

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[9] While organotin reagents are toxic, the Stille reaction is advantageous due to its tolerance of a wide range of functional groups and its insensitivity to the presence of water.

Causality of Experimental Choices:

-

Catalyst: Similar to other cross-coupling reactions, a palladium(0) catalyst is essential.

-

Ligands: Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity.

-

Solvent: Aprotic polar solvents such as DMF, NMP, or THF are commonly used.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 °C |

| Sonogashira | Pd(PPh₃)₄ / CuI | TEA, DIPA | THF, DMF | Room Temp. to 60 °C |

| Stille | Pd(PPh₃)₄ | Not required | DMF, THF, Toluene | 80-120 °C |

| Table 1: Typical Conditions for Cross-Coupling Reactions on Diiodoisothiazole. |

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species, which can then be quenched with various electrophiles.[10][11] For 4,5-diiodoisothiazole, this typically involves the use of an organolithium reagent.

Causality of Experimental Choices:

-

Reagent: Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), are commonly used.[11] The exchange is typically very fast, even at low temperatures.[12]

-

Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium intermediate.

-

Electrophile: A wide variety of electrophiles can be used to trap the lithiated isothiazole, including aldehydes, ketones, carbon dioxide, and alkyl halides, allowing for the introduction of a diverse range of functional groups.

Diagram: Metal-Halogen Exchange and Quenching Workflow.

Medicinal Chemistry Applications

The derivatization of the 4,5-diiodoisothiazole scaffold opens up avenues to a vast chemical space with potential therapeutic applications. Substituted isothiazoles and the closely related thiazoles have demonstrated a wide range of biological activities.[13]

-

Anti-inflammatory Agents: By introducing amide functionalities, isothiazole derivatives can be developed as potent anti-inflammatory agents.[13]

-

Anticancer Agents: Thiazole-based compounds have been investigated as inhibitors of various cancer-related targets.[14] The derivatization of 4,5-diiodoisothiazole can lead to the discovery of novel anticancer agents.

-

CNS-Active Agents: The isothiazole scaffold is present in antipsychotic drugs like ziprasidone, highlighting its potential for the development of new treatments for neurological and psychiatric disorders.[12]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the derivatization of 4,5-diiodoisothiazole and are based on established methods for similar halogenated heterocycles.[3][5] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Monocoupling

Objective: To synthesize a 4-iodo-5-arylisothiazole derivative.

Materials:

-

4,5-Diiodoisothiazole

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add 4,5-diiodoisothiazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-iodo-5-arylisothiazole.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, which should show the expected mass of the mono-arylated product. ¹H and ¹³C NMR spectroscopy will confirm the structure.

Protocol 2: Sonogashira Dicoupling

Objective: To synthesize a 4,5-dialkynylisothiazole derivative.

Materials:

-

4,5-Diiodoisothiazole

-

Terminal alkyne (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)

-

Copper(I) iodide (CuI) (0.2 equivalents)

-

Triethylamine (TEA)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add 4,5-diiodoisothiazole, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed THF and triethylamine.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4,5-dialkynylisothiazole.

Self-Validation: Successful dicoupling will be evident from the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS analysis. NMR spectroscopy will confirm the symmetrical nature of the product.

Protocol 3: Selective Mono-functionalization via Metal-Halogen Exchange

Objective: To synthesize a 4-iodo-5-formylisothiazole.

Materials:

-

4,5-Diiodoisothiazole

-

n-Butyllithium (n-BuLi) (1.0 equivalent of a titrated solution)

-

N,N-Dimethylformamide (DMF) (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve 4,5-diiodoisothiazole in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 4-iodo-5-formylisothiazole.

Self-Validation: The formation of the desired product can be confirmed by the presence of an aldehyde proton signal in the ¹H NMR spectrum and the corresponding carbonyl carbon signal in the ¹³C NMR spectrum, along with the correct mass observed in MS analysis.

References

- Seo, B., Kim, Y. G., & Lee, P. H. (2016).

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

- Suzuki, A. (2010). Suzuki–Miyaura cross-coupling.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Suzuki–Miyaura reactions of (4-bromophenyl)-4,6-dichloropyrimidine through commercially available palladium catalyst: Synthesis, optimization and their structural aspects identification through computational studies. Molecules, 14(11), 4613-4626.

- Kletskov, A. V., Eltsov, I. V., & Nenajdenko, V. G. (2019). Isothiazoles in the design and synthesis of biologically active substances and ligands for metal complexes. Russian Chemical Reviews, 88(10), 1075-1111.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of 4,5-disubstituted thiazoles; (B) general synthetic... Retrieved from [Link]

-

PubMed. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

-

ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

-

Bode, J. W. (2019). OC II (FS 2019). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of 4,5-disubstituted thiazoles; (B) general synthetic... Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles | Request PDF. Retrieved from [Link]

-

NTU scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. ethz.ch [ethz.ch]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Side reactions in Suzuki coupling of 4,5-diiodoisothiazole

Technical Support Center: Suzuki Coupling of 4,5-Diiodoisothiazole

Topic: Troubleshooting Side Reactions & Regioselectivity in Pd-Catalyzed Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide & Experimental Protocols

Core Technical Overview

Coupling 4,5-diiodoisothiazole presents a classic "chemoselectivity within regioselectivity" challenge. Unlike simple aryl halides, the isothiazole core contains a weak N–S bond and distinct electronic environments at positions C4 and C5.

The Central Dogma of Isothiazole Reactivity:

-

C5 Position (

-to-Sulfur): Electronically deficient due to the inductive effect of the adjacent sulfur atom. It is the primary site for oxidative addition (OA). -

C4 Position (

-position): Less electron-deficient. Reacts only under forcing conditions or after the C5 position has been functionalized.

Primary Challenge: The reaction frequently stalls or yields mixtures of mono-coupled (C5), bis-coupled (C4,C5), and hydrodehalogenated byproducts.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of C5-monoarylated and C4,C5-diarylated products. How do I stop at the mono-coupling?"

Diagnosis: The rate of the second oxidative addition (at C4) is competitive with the first, or you are using an excess of boronic acid/active catalyst.

Technical Explanation: In 4,5-diiodoisothiazole, the iodine at C5 is activated by the adjacent sulfur. Once the C5-aryl group is installed, the electron-richness of the ring may change depending on the aryl substituent. If the incoming aryl group is electron-withdrawing, it keeps the C4-iodine activated, promoting over-reaction.

Solution:

-

Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of boronic acid. Do not use excess.

-

Catalyst Selection: Switch to a bulky, electron-rich ligand like Pd(P(t-Bu)3)2 or Pd(dppf)Cl2 . While counter-intuitive, bulky ligands can slow down the second oxidative addition sterically if the C5 substituent is large.

-

Biphasic Optimization: Use a biphasic system (Toluene/Water or DME/Water) with weak bases (

). Strong bases (

Issue 2: "My mass spec shows a [M-I+H] peak (Loss of Iodine). Why is protodeiodination occurring?"

Diagnosis: Hydrodehalogenation (Protodeiodination) is competing with Transmetallation.

Technical Explanation: This is a common side reaction in electron-deficient heterocycles.

-

Mechanism: The Pd(II)-aryl-iodide intermediate forms. If transmetallation with the boronic acid is slow (due to steric bulk or low solubility), the Pd(II) species can undergo

-hydride elimination (if alkyl groups are present on ligands) or abstract a hydride from the solvent (especially alcohols like ethanol or isopropanol). -

Reductive Elimination: The Pd-H species reductively eliminates, replacing the Iodine with Hydrogen.

Solution:

-

Solvent Switch: Avoid primary/secondary alcohols. Use 1,4-Dioxane or THF .

-

Water Content: Ensure your solvent is degassed. While Suzuki requires water for the base mechanism, excess dissolved oxygen can promote homocoupling, consuming boronic acid and leaving the Pd-Ar-I species waiting (and eventually reducing).

-

Increase Boronic Acid Reactivity: Use Potassium Aryl Trifluoroborates (

) instead of boronic acids. They transmetallate faster, outcompeting the reduction pathway.

Issue 3: "The reaction turns black and precipitates Pd black immediately. Conversion is <10%."

Diagnosis: Catalyst poisoning by the Isothiazole Sulfur or N-S bond cleavage.

Technical Explanation: Isothiazoles contain a reactive N–S bond and a basic nitrogen.

-

Coordination: The isothiazole nitrogen or sulfur can coordinate strongly to Pd(0), displacing phosphine ligands and forming inactive complexes.

-

Ring Opening: Under harsh conditions (high T, strong base), the N–S bond can cleave, generating thiolate species that irreversibly poison the catalyst.

Solution:

-

Ligand Overload: Increase the Ligand:Metal ratio (e.g., 4:1

to Pd). -

Milder Base: Switch from

to -

Temperature: Do not exceed 80°C. Isothiazoles are thermally sensitive compared to thiophenes.

Optimized Experimental Protocols

Protocol A: C5-Selective Mono-Arylation

Target: 4-iodo-5-arylisothiazole

| Parameter | Condition | Rationale |

| Substrate | 4,5-diiodoisothiazole (1.0 equiv) | Limiting reagent to prevent bis-coupling. |

| Boronic Acid | Arylboronic acid (1.05 equiv) | Slight excess to ensure conversion, but minimized to stop over-arylation. |

| Catalyst | Pd(dppf)Cl2·DCM (3-5 mol%) | Bidentate ligand prevents catalyst decomposition by S-coordination. |

| Base | Mild base prevents ring degradation. | |

| Solvent | Toluene / Ethanol / Water (4:1:1) | Ethanol aids solubility but keep ratio low to prevent deiodination. |

| Temp/Time | 60°C for 4-6 hours | Moderate heat avoids N-S bond cleavage. |

Step-by-Step:

-

Charge a reaction vial with 4,5-diiodoisothiazole (1.0 eq), Arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Evacuate and backfill with Argon (x3).

-

Add degassed Toluene/EtOH (4:1) and 2M

. -

Heat to 60°C. Monitor by HPLC/UPLC every hour.

-

Stop when starting material is <5%. Do not wait for "perfect" conversion if bis-product starts appearing.

Protocol B: Sequential C4,C5-Diarylation

Target: 4,5-diarylisothiazole (unsymmetrical)

-

Step 1: Perform Protocol A to isolate the 5-aryl-4-iodoisothiazole. Purify via column chromatography (Silica, Hexane/EtOAc).

-

Step 2: React the isolated intermediate with the second boronic acid.

-

Catalyst: Switch to Pd(OAc)2 / SPhos or XPhos Pd G2 . The C4-iodine is deactivated and sterically crowded; a highly active Buchwald ligand is required.

-

Temp: Increase to 90-100°C.

-

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways between the desired C5-coupling, the problematic C4-coupling, and the destructive deiodination.

Caption: Competitive reaction pathways in the Suzuki coupling of 4,5-diiodoisothiazole. Green path indicates the desired C5-selective route.

References

-

Regioselectivity in Isothiazoles

-

Mechanistic Insight on Dihaloazoles

-

Title: Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.[2]

-

Source:The Journal of Organic Chemistry, 2010.[2]

- Relevance: Provides the foundational theory for ligand-controlled selectivity in 1,3-azoles, which is chemically analogous to the 1,2-azole (isothiazole) system.

-

URL:[Link]

-

-

General Side Reactions

Sources

- 1. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Stability of 4,5-Diiodoisothiazole in Solution

Welcome to the technical support center for 4,5-diiodoisothiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Drawing upon established principles of physical organic chemistry and data from analogous halogenated heterocyclic systems, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and preventative strategies to ensure the integrity of your experimental outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING

This section addresses common issues encountered when working with 4,5-diiodoisothiazole solutions. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: My 4,5-diiodoisothiazole solution is changing color (e.g., turning yellow/brown) and I'm observing a loss of potency. What is happening?

Answer: The discoloration and loss of potency of your 4,5-diiodoisothiazole solution are likely due to chemical degradation. Several factors could be contributing to this instability. Halogenated compounds, particularly those with iodine substituents on a heterocyclic ring, can be susceptible to various degradation pathways.

One of the primary suspects is deiodination , the cleavage of the carbon-iodine bond. This can be initiated by light (photodegradation), heat, or interaction with nucleophilic species in your solution. The released iodine species can then contribute to the observed color change.

Another possibility is the degradation of the isothiazole ring itself. Isothiazole rings can be sensitive to pH, particularly alkaline conditions, which can lead to ring-opening reactions.

Troubleshooting Steps:

-

Review your solvent choice: Ensure your solvent is of high purity and free from contaminants. Some solvents can contain impurities that may catalyze degradation. The polarity of the solvent can also influence stability.[1][2][3]

-

Control the pH: If you are using an aqueous or protic solvent system, the pH should be carefully controlled. Isothiazole derivatives are generally more stable in acidic to neutral conditions.[4][5]

-

Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Photodegradation is a common issue for halogenated aromatic compounds.[6]

-

Minimize heat exposure: Store your solutions at the recommended temperature, typically refrigerated or frozen, to slow down thermally induced degradation.

-

Inert atmosphere: If you suspect oxidative degradation, preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Question 2: I am seeing unexpected peaks in my HPLC analysis of a 4,5-diiodoisothiazole solution that has been stored for a while. How can I identify these and prevent their formation?

Answer: The appearance of new peaks in your chromatogram is a clear indication of degradation. These new peaks represent degradation products. Identifying these products is crucial for understanding the degradation pathway and implementing effective stabilization strategies.

The primary method for identifying these unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS) .[7][8][9][10][11] By obtaining the mass of the degradation products, you can often deduce their chemical structure, especially when considering the starting material. For instance, a mass corresponding to the loss of one or two iodine atoms would strongly suggest deiodination.

Prevention Strategies:

-

Forced Degradation Studies: Proactively identify potential degradation products by conducting forced degradation studies. This involves intentionally exposing your 4,5-diiodoisothiazole solution to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[12][13][14][15][16] This will help you to develop a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.

-

Use of Stabilizers:

-

Antioxidants: If you suspect oxidative degradation, the addition of antioxidants can be highly effective. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[17][18][19] These molecules can act as radical scavengers, preventing chain reactions that lead to degradation.

-

Acid Acceptors/Buffers: To prevent pH-related degradation, especially in the presence of acidic impurities or byproducts, the use of a suitable buffer system is recommended.[4][5][20][21][22] Phosphate or citrate buffers are commonly used, but their compatibility with your specific experimental system must be verified.

-

Metal Chelators: Trace metal ions can catalyze degradation reactions. If you suspect metal-catalyzed degradation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

-

Question 3: What are the best practices for preparing and storing stock solutions of 4,5-diiodoisothiazole to ensure long-term stability?

Answer: Proper preparation and storage are paramount for maintaining the integrity of your 4,5-diiodoisothiazole stock solutions.

Best Practices:

-

Solvent Selection: Use high-purity, degassed solvents. For long-term storage, aprotic solvents are often preferred to minimize hydrolytic degradation. The choice of solvent should be based on solubility and stability studies.

-

pH Control: If using a protic solvent, buffer the solution to a slightly acidic pH (e.g., pH 4-6), if compatible with your downstream application.

-

Inert Conditions: Prepare the solution under an inert gas like nitrogen or argon to minimize exposure to oxygen.

-

Light Protection: Always use amber glass vials or protect clear vials from light.

-

Storage Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

-

Material Compatibility: Ensure that your storage containers are made of inert materials (e.g., borosilicate glass) that do not leach impurities into the solution.

EXPERIMENTAL PROTOCOLS

This section provides detailed, step-by-step methodologies for key experiments to assess and improve the stability of 4,5-diiodoisothiazole solutions.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 4,5-diiodoisothiazole under various stress conditions to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[23][24]

Materials:

-

4,5-diiodoisothiazole

-

High-purity solvent (e.g., acetonitrile, methanol, or a mixture with water)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a UV/DAD detector

-

LC-MS system for peak identification

-

pH meter

-

Constant temperature oven

-

Photostability chamber

Procedure:

-

Prepare a Stock Solution: Prepare a stock solution of 4,5-diiodoisothiazole at a concentration of approximately 1 mg/mL in your chosen solvent.[12]

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with an equivalent amount of 0.1 M NaOH.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with an equivalent amount of 0.1 M HCl.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place a sample of the stock solution in an oven at 80°C for 48 hours.

-

Analyze by HPLC.

-

-

Photodegradation:

-

Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze by HPLC.

-

-

Analysis:

-

For each condition, compare the chromatogram of the stressed sample to that of an unstressed control solution.

-

Aim for 5-20% degradation of the parent compound for meaningful results.[13] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.

-

Use LC-MS to identify the mass of the major degradation products.

-

DATA PRESENTATION & VISUALIZATION

Table 1: Summary of Forced Degradation Conditions and Expected Observations

| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway | Expected Observation in HPLC |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Isothiazole ring opening | Appearance of new, more polar peaks |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Isothiazole ring opening, deiodination | Appearance of new peaks, potential loss of parent peak |

| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the sulfur atom, ring degradation | Appearance of new peaks |

| Thermal | 80°C | Deiodination, general decomposition | Decrease in parent peak, multiple new peaks |

| Photolysis | UV/Visible light | Deiodination, ring cleavage | Appearance of new peaks, potential color change |

Diagram 1: Decision Workflow for Stabilizing a 4,5-Diiodoisothiazole Solution

Sources

- 1. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. bioprocessintl.com [bioprocessintl.com]

- 6. researchgate.net [researchgate.net]

- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Solvent effects on halogen bond symmetry - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ptacts.uspto.gov [ptacts.uspto.gov]

- 18. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]

- 20. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]

- 21. Pharmaceutical Buffers [chemical-sales.com]

- 22. Applications of Buffers, Buffer Equation and Buffer Capacity | Pharmaguideline [pharmaguideline.com]

- 23. database.ich.org [database.ich.org]

- 24. biopharminternational.com [biopharminternational.com]

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with 4,5-diiodoisothiazole

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving the challenging 4,5-diiodoisothiazole substrate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their synthetic routes. Cross-coupling reactions are pivotal in modern synthetic chemistry, particularly in the pharmaceutical industry for creating carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] However, substrates like 4,5-diiodoisothiazole present unique challenges due to the presence of two reactive iodine atoms and the inherent electronic properties of the isothiazole ring.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing palladium catalyst loading for these specific reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst loading optimization for cross-coupling reactions with 4,5-diiodoisothiazole.

Q1: Why is optimizing catalyst loading so critical for cross-coupling with 4,5-diiodoisothiazole?

A1: Optimizing catalyst loading is crucial for several reasons. Firstly, palladium catalysts are expensive, and minimizing the amount used directly impacts the cost-effectiveness of a synthesis, especially on a larger scale.[5] Secondly, high catalyst loadings can lead to an increase in side reactions and the formation of impurities, complicating purification and reducing the overall yield of the desired product.[6][7] For a substrate like 4,5-diiodoisothiazole, which has two potential reaction sites, improper catalyst concentration can lead to a mixture of mono- and di-substituted products, making selective synthesis challenging.[8] Finally, optimizing catalyst loading is essential for developing a robust and scalable process with consistent results.[6]

Q2: What are the typical starting catalyst loading ranges for a Suzuki-Miyaura coupling with 4,5-diiodoisothiazole?

A2: A good starting point for catalyst loading in Suzuki-Miyaura reactions is typically between 0.5 and 2.0 mol%.[6] For challenging substrates like dihaloheterocycles, it's often advisable to start at the higher end of this range and then systematically decrease the loading as the reaction conditions are optimized. In some cases, catalyst loadings can be lowered to as little as 0.0025 mol% without compromising efficiency.[9]

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[10] Bulky, electron-rich phosphine ligands, for example, can enhance the rate of both oxidative addition and reductive elimination, often allowing for lower catalyst loadings.[11] The optimal palladium-to-ligand ratio is frequently 1:1, and using well-defined precatalysts can ensure this ratio and improve reaction outcomes.[12] Therefore, the choice of ligand will directly influence the amount of catalyst required to achieve a high yield.

Q4: Can I use the same optimized catalyst loading for different cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with 4,5-diiodoisothiazole?

A4: Not necessarily. Different cross-coupling reactions proceed through distinct catalytic cycles and may have different rate-determining steps.[13] For instance, the optimal conditions for a Suzuki-Miyaura coupling may not be ideal for a Sonogashira coupling.[14] Therefore, it is essential to optimize the catalyst loading for each specific type of cross-coupling reaction.

Q5: What are the signs of catalyst deactivation in my reaction?

A5: Catalyst deactivation can manifest as a stalled or incomplete reaction, even with extended reaction times. This can be caused by several factors, including the reduction of the active Pd(II) species to inactive palladium nanoparticles or the formation of inactive palladium complexes.[15] In some cases, excess reagents or byproducts can poison the catalyst.[16] Monitoring the reaction progress over time can help identify if deactivation is occurring.

II. Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you might encounter during your experiments.

Guide 1: Low or No Product Yield

Low product yield is a common issue in cross-coupling reactions.[17] The following steps can help you troubleshoot this problem.

1. Verify Reagent Quality and Inert Conditions:

-